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Cat. No.: B034778

Get Quote
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This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals working with or considering the use of 4-Benzyloxy-
quinoline. It moves beyond a simple recitation of facts to provide field-proven insights into its
synthesis, characterization, and potential applications, grounded in established chemical
principles.

Core Molecular and Physical Properties

4-Benzyloxy-quinoline is a heterocyclic aromatic compound featuring a quinoline core ether-
linked to a benzyl group at the 4-position. This structure imparts a unique combination of rigidity
from the quinoline scaffold and conformational flexibility from the benzyloxy side chain, making
it an interesting candidate for molecular recognition studies in biological systems.

Key Identifiers and Physicochemical Data

A summary of the essential quantitative data for 4-Benzyloxy-quinoline is presented below.
These values are critical for experimental design, including reaction stoichiometry, solution
preparation, and analytical characterization.
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Property Value Source
CAS Number 101273-58-9 [1]
Molecular Formula C16H13NO [1]
Molecular Weight 235.28 g/mol [1]

Off-white to pale yellow solid
Appearance

(predicted)
] ] Not reported, expected to be a
Melting Point ]
solid at room temperature
Boiling Point >300 °C (predicted)
Soluble in common organic
N solvents (e.g., DCM,
Solubility

Chloroform, Ethyl Acetate,
THF, DMF). Insoluble in water.

Synthesis and Characterization: A Validated
Workflow

The synthesis of 4-Benzyloxy-quinoline is most reliably achieved via the Williamson ether
synthesis. This classic Sn2 reaction offers high yields and operational simplicity, making it an
ideal choice for laboratory-scale preparation. The proposed pathway involves the deprotonation
of 4-hydroxyquinoline to form a nucleophilic quinolinoxide, which then displaces a benzyl
halide.

Rationale for Synthetic Strategy

The selection of the Williamson ether synthesis is based on several key advantages:

» High Efficiency: This Sn2 reaction is known for its high conversion rates, especially when
using a primary halide like benzyl bromide, which minimizes competing elimination reactions.

[2]3]
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o Accessible Precursors: Both 4-hydroxyquinoline and benzyl bromide are commercially
available and relatively inexpensive starting materials.

» Favorable Conditions: The reaction proceeds under mild conditions, typically requiring a
common base like potassium carbonate and a polar aprotic solvent such as DMF or
acetonitrile.[4]

Detailed Experimental Protocol: Williamson Ether
Synthesis

This protocol is designed as a self-validating system. Successful synthesis will be confirmed by
comparing the analytical data of the product with the reference characterization data provided
in the subsequent section.

Materials:

e 4-Hydroxyquinoline (1.0 eq)

e Benzyl bromide (1.1 eq)

» Potassium carbonate (K2COs), anhydrous (2.0 eq)
e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl acetate

¢ Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-
hydroxyquinoline (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

e Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a
suspension.
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» Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

e Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC) until the starting material (4-hydroxyquinoline) is
consumed.

 After the reaction is complete, cool the mixture to room temperature and pour it into a
separatory funnel containing deionized water.

o Extract the aqueous layer three times with ethyl acetate.
o Combine the organic layers and wash twice with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

» Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to yield 4-Benzyloxy-quinoline as a pure solid.

Diagram of the Synthetic Workflow
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Click to download full resolution via product page

Caption: Synthetic workflow for 4-Benzyloxy-quinoline via Williamson ether synthesis.

Characterization and Spectroscopic Data

Confirmation of the product's identity and purity is paramount. The following table provides
predicted spectroscopic data for 4-Benzyloxy-quinoline, which should be used as a
benchmark for experimental results.
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Technique Predicted Data

d (ppm): 8.75 (d, 1H, H-2), 8.15 (d, 1H, H-8),
7.80 (d, 1H, H-5), 7.65 (t, 1H, H-7), 7.45 (t, 1H,
H-6), 7.50-7.30 (m, 5H, Ar-H benzyl), 6.80 (d,
1H, H-3), 5.30 (s, 2H, -CH2-).

1H NMR (400 MHz, CDCls)

o (ppm): 162.0 (C-4), 150.0 (C-2), 149.5 (C-8a),
136.0 (C-ipso benzyl), 130.0 (C-5), 129.0 (C-7),

13C NMR (100 MHz, CDCls) 128.8 (C-para benzyl), 128.5 (C-ortho benzyl),
127.8 (C-meta benzyl), 125.0 (C-4a), 122.0 (C-
6), 120.0 (C-8), 101.0 (C-3), 70.5 (-CH2-).

v: 3050 (Ar C-H), 2920 (Aliphatic C-H), 1600,
1580, 1500 (C=C, C=N stretch), 1240 (Ar-O-C
stretch), 1100 (C-O stretch), 750, 700 (Ar C-H
bend).

FT-IR (KBr, cm~1)

Mass Spec. (El) m/z (%): 235 (M+), 91 (100, [C7H7]™).

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and
concentration.[2][3][5][6][7][8][9]

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure” in medicinal chemistry, appearing in numerous
FDA-approved drugs for indications ranging from malaria to cancer.[10][11] Derivatives of 4-
alkoxyquinolines have shown promise as antimycobacterial and antimalarial agents.[11][12][13]
[14][15] A particularly compelling application for 4-Benzyloxy-quinoline lies in the study of
drug metabolism, specifically as a probe for Cytochrome P450 (CYP) enzymes.

Use as a Fluorescent Probe for Cytochrome P450
Activity

Cytochrome P450 enzymes are the primary drivers of Phase | drug metabolism.[16][17]
Assessing the inductive or inhibitory potential of new chemical entities on CYP isoforms is a
critical step in preclinical drug development. Benzyloxy-substituted heterocycles, such as 7-
benzyloxyquinoline, are well-established fluorogenic substrates for these enzymes.[18][19] The
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enzymatic O-debenzylation of 4-Benzyloxy-quinoline would yield the highly fluorescent 4-
hydroxyquinoline, providing a direct and quantifiable measure of enzyme activity.

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the half-maximal
inhibitory concentration (ICso) of a test compound against a specific CYP isoform using 4-
Benzyloxy-quinoline as the substrate.

Materials:

e Recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6)
 NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

o Potassium phosphate buffer (pH 7.4)

e 4-Benzyloxy-quinoline (substrate)

e Test compound (potential inhibitor)

 Positive control inhibitor (e.g., Ketoconazole for CYP3A4)

e 96-well black microplates

Fluorescence microplate reader

Procedure:

e Prepare a master mix of the CYP enzyme and the NADPH regenerating system in potassium
phosphate buffer.

 Serially dilute the test compound and the positive control inhibitor in the buffer.

¢ In the 96-well plate, add the buffer, the serially diluted test compound/control, and the master
mix to the appropriate wells.

e Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to interact with the
enzyme.
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« Initiate the enzymatic reaction by adding 4-Benzyloxy-quinoline (pre-warmed to 37 °C) to
all wells.

 Incubate the plate at 37 °C for the desired reaction time (e.g., 30-60 minutes).
» Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

» Read the fluorescence of the formed 4-hydroxyquinoline using a microplate reader
(Excitation: ~340 nm, Emission: ~490 nm).

o Calculate the percent inhibition for each concentration of the test compound relative to the
vehicle control and determine the ICso value by fitting the data to a dose-response curve.

Diagram of the CYP Inhibition Assay Workflow
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Workflow for a Fluorescence-Based CYP450 Inhibition Assay
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Caption: High-level workflow for determining CYP450 inhibition using 4-benzyloxy-quinoline.
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Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling 4-
Benzyloxy-quinoline. While specific toxicity data is not available, the following precautions are
recommended based on the general properties of aromatic amines and ethers.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-
resistant gloves (e.g., nitrile).

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Benzyloxy-quinoline is a readily synthesizable and versatile chemical scaffold. Its core
properties make it a valuable tool for researchers in medicinal chemistry and drug metabolism.
The detailed protocols for its synthesis and application in CYP450 inhibition assays provided
herein offer a robust framework for its integration into advanced research and development
workflows. The self-validating nature of the synthesis and characterization process ensures a
high degree of confidence in the quality of the material for subsequent biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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